(3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]piperidin-3-amine
Description
Properties
IUPAC Name |
(3R)-1-(4-nitro-3-propan-2-yloxyphenyl)piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-10(2)20-14-8-12(5-6-13(14)17(18)19)16-7-3-4-11(15)9-16/h5-6,8,10-11H,3-4,7,9,15H2,1-2H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGBNUQKVBFOKZ-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N2CCCC(C2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=CC(=C1)N2CCC[C@H](C2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Building Block Synthesis
The synthesis begins with the preparation of key intermediates, notably substituted piperidine derivatives and functionalized aromatic compounds. A common approach involves the reduction of nitro groups to amines, protection/deprotection strategies, and subsequent coupling reactions.
Preparation of Nitro-Substituted Aromatic Precursors:
Aromatic compounds bearing nitro groups are synthesized via electrophilic aromatic substitution, typically nitration of phenyl derivatives. For instance, nitration of suitable phenols or anilines yields nitro-phenyl intermediates with precise substitution patterns, including the 4-nitro-3-(propan-2-yloxy)phenyl moiety.Hydroxypropoxy Substitution:
The propan-2-yloxy group is introduced through nucleophilic substitution of halogenated precursors with isopropanol derivatives under basic conditions, or via Williamson ether synthesis using appropriate phenols and alkyl halides.
Construction of the Piperidine Core
The core piperidine ring is assembled through cyclization reactions, often employing reductive amination or cyclization of amino alcohols.
Piperidine Ring Formation:
Reductive cyclization of amino ketones or amino alcohols, catalyzed by palladium or nickel complexes, is a common method. For example, the reduction of precursor imines or oxazolidines under hydrogenation conditions yields the piperidine ring with stereocontrol, especially when chiral auxiliaries or catalysts are used to favor the (3R) configuration.Functionalization at the 3-Position:
The amino group at the 3-position is introduced via nucleophilic substitution or reductive amination, often following protection of other functional groups to ensure regioselectivity.
Introduction of the Nitro-Phenyl Group
The aromatic substitution with the nitro-phenyl group is achieved through aromatic nucleophilic substitution (SNAr) or cross-coupling reactions:
SNAr Approach:
Using halogenated aromatic intermediates (e.g., chlorides or fluorides), the nitro-phenyl group can be introduced via nucleophilic aromatic substitution with the amino piperidine derivative under basic conditions.Cross-Coupling Strategies:
Palladium-catalyzed Suzuki or Buchwald-Hartwig couplings are employed to attach nitro-aryl groups to amino or phenolic intermediates, providing high regioselectivity and yields.
Introduction of the Propan-2-yloxy Group
The propan-2-yloxy substituent is typically incorporated via etherification:
Williamson Ether Synthesis:
Phenols or aromatic alcohols are reacted with isopropyl halides or sulfonates in the presence of base (e.g., potassium carbonate) to form the propan-2-yloxy group.Alternative Methods:
Direct substitution using isopropanol derivatives under catalytic conditions can also be employed, especially when protecting groups are used to prevent side reactions.
Final Functionalization and Purification
The last steps involve selective reduction of nitro groups to amines, protection/deprotection sequences, and purification:
Reduction of Nitro to Amine:
Catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) or chemical reduction using tin or iron salts is used to convert nitro groups to amino groups.Purification:
Techniques such as chromatography, recrystallization, and salt formation (hydrochloride or other salts) are employed to isolate the pure compound.
Data Table Summarizing Preparation Methods
Notes on Research Findings
Efficiency and Selectivity:
Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig, are preferred for their high regioselectivity and functional group tolerance, especially when attaching nitro-phenyl groups.Stereochemistry Control:
Stereoselective synthesis of the (3R) configuration is achieved through chiral catalysts or auxiliaries during cyclization and reduction steps, ensuring the desired stereochemistry of the final compound.Protection Strategies:
Use of protecting groups like Boc, TBS, or PMB is crucial during multi-step synthesis to prevent undesired side reactions, especially during coupling and reduction steps.Purification Techniques: Final compounds are purified using chromatography, salt formation, or recrystallization, with characterization via NMR, MS, and HPLC to confirm structure and stereochemistry.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Reduction: Formation of (3R)-1-[4-amino-3-(propan-2-yloxy)phenyl]piperidin-3-amine.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
(3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]piperidin-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperidine ring structure allows for binding to specific sites, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of (3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]piperidin-3-amine , we analyze structurally related compounds with variations in substituents, stereochemistry, or core heterocycles.
Piperidine Derivatives with Aromatic Substituents
(a) (3R)-1-[(4-Chlorophenyl)methyl]piperidin-3-amine
- Structure : Features a 4-chlorophenylmethyl group instead of the nitro-propan-2-yloxy-phenyl moiety.
- Molecular Formula : C₁₂H₁₇ClN₂
- Molecular Weight : 224.73 g/mol
- Key Differences : The absence of nitro and propan-2-yloxy groups reduces steric bulk and electron-withdrawing effects. The chloro substituent may enhance lipophilicity compared to the nitro group .
(b) N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Structure : Contains a benzyl-substituted piperidine core fused with a pyrrolopyrimidine ring.
- Molecular Formula : C₂₃H₂₇ClN₆
- Molecular Weight : 428.96 g/mol
- Key Differences : The fused heterocyclic system introduces planar aromaticity, contrasting with the single phenyl ring in the target compound. The chloro and methyl groups alter electronic properties and metabolic stability .
Phenyl-Substituted Piperazine and Thiazole Derivatives
(a) 4-[4-(Propan-2-yloxy)phenyl]-1,3-thiazol-2-amine
- Structure : Replaces the piperidine core with a thiazole ring but retains the 4-(propan-2-yloxy)phenyl group.
- Molecular Formula : C₁₂H₁₅N₂OS
- Molecular Weight : 249.33 g/mol
(b) N-[4-Nitro-3-(trifluoromethyl)phenyl]acetamide
- Structure : Shares a nitro group at the para position but substitutes the propan-2-yloxy group with a trifluoromethyl (-CF₃) group.
- Molecular Formula : C₉H₇F₃N₂O₃
- Molecular Weight : 248.16 g/mol
- Key Differences : The trifluoromethyl group is strongly electron-withdrawing, which may increase acidity of adjacent protons compared to the propan-2-yloxy group .
Stereochemical Variants
(a) (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine
- Structure : Features a benzyl group and methyl substituents on the piperidine ring.
- Molecular Formula : C₁₅H₂₄N₂
- Molecular Weight : 232.37 g/mol
- Key Differences : The additional methyl group at the 4-position and benzyl substitution alter steric hindrance and chiral center interactions compared to the target compound .
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Electronic Effects : The nitro group in the target compound enhances electrophilicity, which may facilitate interactions with biological targets compared to chloro or methyl substituents .
- Stereochemical Influence : The (3R)-configuration may confer selectivity in chiral environments, as seen in related piperidine-based pharmaceuticals .
Biological Activity
The compound (3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]piperidin-3-amine is a piperidine derivative characterized by its unique structural features, including a nitrophenyl group and a propan-2-yloxy substituent. This compound has garnered attention for its potential biological activities, particularly in pharmacological research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H21N3O3
- CAS Number : 1462951-27-4
- SMILES Notation : CC(C)N1CCCCC1C(C2=CC=C(C=C2N+[C])O)N
This compound features a piperidine ring, which is known for its ability to interact with various biological targets due to its nitrogen atom's basicity. The nitro group may enhance the reactivity and interaction with biological macromolecules.
Preliminary studies indicate that the biological activity of this compound is primarily mediated through its interactions with specific receptors and enzymes. Similar compounds have shown activity through the following mechanisms:
- Opioid Receptor Modulation : Compounds with similar structures have been reported to interact with opioid receptors, potentially influencing pain pathways and stress responses .
- Dopamine Receptor Antagonism : Some derivatives exhibit selective antagonism at dopamine receptors, suggesting potential applications in treating psychiatric disorders .
- Antimicrobial Activity : The presence of the nitro group may confer antimicrobial properties, making it a candidate for further investigation in infectious disease treatments.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Study 1: Opioid Receptor Interaction
A study investigating selective κ-opioid receptor antagonists demonstrated that compounds structurally related to this compound could significantly reduce stress-induced behaviors in rodent models. These findings suggest that this compound may also possess similar anxiolytic properties .
Case Study 2: Antimicrobial Evaluation
In vitro assays have shown that derivatives of piperidine compounds exhibit varying degrees of antibacterial activity. The nitrophenyl group in this compound is hypothesized to enhance such activity, warranting further exploration into its potential as an antimicrobial agent.
Case Study 3: Dopaminergic Activity
Research into the structure–activity relationships of piperidine derivatives has revealed that modifications at the nitrogen atom can significantly influence binding affinity to dopamine receptors. This suggests that this compound may be a valuable scaffold for developing new antipsychotic medications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]piperidin-3-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of structurally similar arylpiperidine derivatives often involves Buchwald-Hartwig amination or Ullmann-type coupling. For example, copper(I) bromide and cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C for 48 hours have been used for analogous amine couplings, achieving moderate yields (~17–20%) . Optimization may include screening palladium catalysts (e.g., Pd(OAc)₂/P(t-Bu)₃) for improved efficiency or microwave-assisted synthesis to reduce reaction times. Monitoring progress via thin-layer chromatography (TLC) or LC-MS is critical .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key for confirming regiochemistry and substituent orientation. For example, aromatic protons in the 4-nitro group typically appear downfield (δ 8.0–8.5 ppm), while the propan-2-yloxy methyl groups resonate near δ 1.2–1.4 ppm .
- HRMS (ESI) : Validates molecular weight (e.g., m/z [M+H]⁺) with accuracy ≤ 2 ppm .
- HPLC-PDA : Assesses purity (>95% for in vitro assays) using C18 columns and acetonitrile/water gradients .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact (H313/H333 hazards) .
- Ventilation : Use fume hoods during synthesis due to potential inhalation risks from nitroaromatic intermediates .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Contaminated waste must be disposed via licensed hazardous waste facilities .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for this compound?
- Methodological Answer : Contradictions often arise from crystallographic disorder or dynamic protonation states. Use SHELX-97 for high-resolution X-ray refinement to resolve ambiguous electron density in the piperidine ring . Pair with molecular dynamics simulations (e.g., AMBER) to assess conformational flexibility under physiological pH .
Q. What strategies are effective in optimizing enantiomeric purity during synthesis?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak IA-3 columns with hexane/isopropanol (90:10) to separate (3R)- and (3S)-enantiomers .
- Asymmetric Catalysis : Employ (R)-BINAP-ligated palladium catalysts for enantioselective amination, achieving ≥98% ee .
Q. How do substituents (e.g., nitro, propan-2-yloxy) influence the compound’s pharmacological activity?
- Methodological Answer :
- Nitro Group : Enhances electron-withdrawing effects, stabilizing π-π interactions with aromatic residues in target proteins (e.g., kinase ATP-binding pockets). Replace with cyano (-CN) to evaluate potency changes .
- Propan-2-yloxy : Modulates lipophilicity (clogP ~2.5). Substitute with methoxy or ethoxy to assess metabolic stability via cytochrome P450 assays .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Methodological Answer : The nitro group promotes π-stacking but may cause twinning. Use SHELXD for phase determination in low-symmetry space groups (e.g., P2₁). Co-crystallize with PEG 4000 to improve crystal lattice stability .
Q. How can researchers evaluate the compound’s stability under physiological conditions?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
